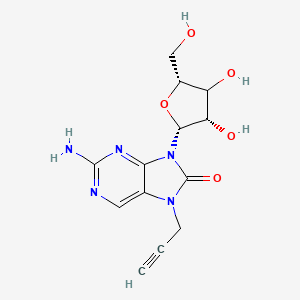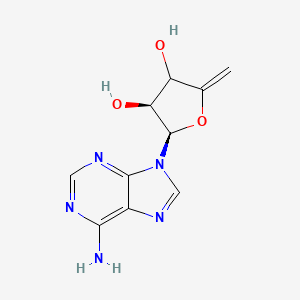
SK-575-Neg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SK-575-Neg is a methylated derivative of SK-575, synthesized by methylation of the amino group of piperidine-2,6-dione in SK-575. It is a potent inhibitor of poly ADP ribose polymerase 1 (PARP1) with an IC50 value of 2.64 nM . this compound is ineffective in inducing PARP1 degradation in certain cell lines, such as MDA-MB-436 and Capan-1, even at concentrations up to 1 μM .
Méthodes De Préparation
SK-575-Neg is synthesized by methylating the amino group of piperidine-2,6-dione in SK-575 . The synthetic route involves the following steps:
Analyse Des Réactions Chimiques
SK-575-Neg undergoes various chemical reactions, including:
Applications De Recherche Scientifique
SK-575-Neg is primarily used as a control compound in scientific research. Its applications include:
Cancer Research: This compound is used to study the role of PARP1 in cancer cells and to evaluate the efficacy of PARP1 inhibitors
Drug Development: It serves as a reference compound in the development of new PARP1 inhibitors
Biological Studies: This compound is used in various biological studies to understand the mechanisms of PARP1 inhibition and its effects on cellular processes
Mécanisme D'action
SK-575-Neg exerts its effects by binding strongly to PARP1, a nuclear protein involved in the signaling and repair of DNA . Despite its strong binding affinity, this compound does not induce PARP1 degradation in certain cell lines, indicating that its mechanism of action is limited to inhibition rather than degradation .
Comparaison Avec Des Composés Similaires
SK-575-Neg is compared with other similar compounds, such as SK-575, which is a highly potent and efficacious proteolysis-targeting chimera degrader of PARP1 . Unlike SK-575, this compound is ineffective in inducing PARP1 degradation, highlighting its uniqueness as a control compound .
Similar Compounds
Propriétés
Formule moléculaire |
C48H55FN8O8 |
|---|---|
Poids moléculaire |
891.0 g/mol |
Nom IUPAC |
12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-N-[2-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-oxododecanamide |
InChI |
InChI=1S/C48H55FN8O8/c1-54-41(59)22-21-39(47(54)64)57-46(63)34-15-12-16-37(43(34)48(57)65)50-23-24-51-40(58)17-8-6-4-2-3-5-7-9-18-42(60)55-25-27-56(28-26-55)45(62)35-29-31(19-20-36(35)49)30-38-32-13-10-11-14-33(32)44(61)53-52-38/h10-16,19-20,29,39,50H,2-9,17-18,21-28,30H2,1H3,(H,51,58)(H,53,61) |
Clé InChI |
BFHBWQUTCXAXMP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)










![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


